Regioisomer-Dependent Physicochemical Properties
The 6-substituted regioisomer (target compound) exhibits distinct predicted physicochemical parameters relative to its 5- and 2-substituted analogs, which can impact chromatographic behavior, solubility, and formulation. The 6-isomer has a predicted boiling point of 466.4 ± 45.0 °C and an ACD/LogP of 2.29, compared to 460.5 ± 45.0 °C and a pKa of 7.10 ± 0.10 for the 5-position isomer, and 449.0 ± 45.0 °C with an ACD/LogP of 2.22 for the 2-position isomer . The higher boiling point of the 6-isomer may influence purification strategy (e.g., distillation vs. recrystallization), while the logP difference of 0.07 units between the 6- and 2-isomer can affect reverse-phase HPLC retention times and lipid bilayer partitioning.
| Evidence Dimension | Predicted boiling point (°C) and ACD/LogP |
|---|---|
| Target Compound Data | Boiling point: 466.4 ± 45.0 °C; ACD/LogP: 2.29 (6-position isomer; ChemSpider CSID:2044663) |
| Comparator Or Baseline | 5-isomer (CAS 1779121-89-9): Boiling point 460.5 ± 45.0 °C, pKa 7.10 ± 0.10; 2-isomer (CAS 885949-58-6): Boiling point 449.0 ± 45.0 °C, ACD/LogP 2.22 (ChemSpider CSID:2044274) |
| Quantified Difference | Boiling point: 6-isomer > 5-isomer by ~5.9 °C, > 2-isomer by ~17.4 °C; LogP: 6-isomer > 2-isomer by 0.07 units |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00 (boiling point, logP) and EPISuite (logP) . |
Why This Matters
The regioisomer-specific physicochemical profile dictates purification strategy, analytical method development, and formulation feasibility, making the 6-position compound a distinct procurement entity rather than a drop-in replacement.
